Cas no 137987-82-7 (1-(2,4-dihydroxyphenyl)-2-(2-fluorophenoxy)ethanone)
137987-82-7 structure
Product Name:1-(2,4-dihydroxyphenyl)-2-(2-fluorophenoxy)ethanone
CAS No:137987-82-7
MF:C14H11FO4
MW:262.233147859573
CID:1247722
PubChem ID:886400
Update Time:2025-04-20
1-(2,4-dihydroxyphenyl)-2-(2-fluorophenoxy)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,4-dihydroxyphenyl)-2-(2-fluorophenoxy)ethanone
- SR-01000240425
- SCHEMBL17119949
- Oprea1_459045
- Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-fluorophenoxy)-
- MLS000111552
- HMS1652E16
- HMS2416F15
- Oprea1_378103
- CHEMBL1388896
- BRN 5438624
- AB00114446-01
- 137987-82-7
- DTXSID70160408
- SMR000107474
- SR-01000240425-1
-
- Inchi: 1S/C14H11FO4/c15-11-3-1-2-4-14(11)19-8-13(18)10-6-5-9(16)7-12(10)17/h1-7,16-17H,8H2
- InChI Key: XHSAFGAQMLTOBV-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1OCC(C1C=CC(=CC=1O)O)=O
Computed Properties
- Exact Mass: 262.06413
- Monoisotopic Mass: 262.06413699g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- PSA: 66.76
1-(2,4-dihydroxyphenyl)-2-(2-fluorophenoxy)ethanone Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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